molecular formula C12H17N3O3S B2366555 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid CAS No. 1353978-49-0

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid

Cat. No.: B2366555
CAS No.: 1353978-49-0
M. Wt: 283.35
InChI Key: RMFPYGXNWANQBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid is a complex organic compound that features a pyrimidine ring substituted with a methoxy and methylthio group, and a piperidine ring with a carboxylic acid group

Preparation Methods

The synthesis of 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Introduction of the methoxy and methylthio groups: These groups can be introduced via nucleophilic substitution reactions using methoxy and methylthio reagents.

    Formation of the piperidine ring: This step involves cyclization reactions, often using amines and appropriate catalysts.

    Introduction of the carboxylic acid group: This can be achieved through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and continuous flow processes.

Chemical Reactions Analysis

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the methoxy or methylthio groups, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid: This compound has an ethoxy group instead of a methoxy group, which may result in different chemical and biological properties.

    1-(6-Methoxy-2-(ethylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid: This compound has an ethylthio group instead of a methylthio group, which may also lead to different properties.

Properties

IUPAC Name

1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c1-18-10-6-9(13-12(14-10)19-2)15-5-3-4-8(7-15)11(16)17/h6,8H,3-5,7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFPYGXNWANQBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCCC(C2)C(=O)O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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